

# Application Notes and Protocols for BI-1230 Clinical Trial Enrollment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the inclusion criteria and patient screening protocols for clinical trials investigating **BI-1230**, a novel inhibitor of the B-cell receptor (BCR) signaling pathway, for the treatment of relapsed or refractory Non-Hodgkin's Lymphoma (NHL).

#### Introduction

**BI-1230** is an investigational, orally administered, potent, and selective inhibitor of a key kinase in the B-cell receptor signaling cascade. Dysregulation of this pathway is a critical driver in the pathogenesis of various B-cell malignancies, including Non-Hodgkin's Lymphoma.[1][2][3] By targeting this pathway, **BI-1230** aims to inhibit the proliferation and survival of malignant B-cells. Clinical trials are designed to evaluate the safety, tolerability, and efficacy of **BI-1230** in patients with relapsed or refractory NHL. Adherence to the specified inclusion and exclusion criteria is crucial to ensure patient safety and the integrity of the clinical trial data.[4]

## **Signaling Pathway**

The B-cell receptor (BCR) signaling pathway is essential for the development, proliferation, and survival of B-cells. In many B-cell lymphomas, this pathway is constitutively active, leading to uncontrolled cell growth.[1][3][5] **BI-1230** targets a critical downstream kinase in this pathway, thereby blocking the pro-survival signals.





Click to download full resolution via product page

Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of BI-1230.

#### **Inclusion and Exclusion Criteria**

The following tables summarize the key quantitative inclusion and exclusion criteria for enrollment in the **BI-1230** clinical trial.

**Kev Inclusion Criteria** 

| Parameter               | Value                                                                                                               |
|-------------------------|---------------------------------------------------------------------------------------------------------------------|
| Age                     | ≥ 18 years                                                                                                          |
| Histology               | Histologically confirmed diagnosis of Non-<br>Hodgkin's Lymphoma (specific subtypes may be<br>specified per cohort) |
| Disease Status          | Relapsed or refractory disease after at least two prior lines of systemic therapy                                   |
| Measurable Disease      | At least one measurable lesion >1.5 cm in the longest dimension by CT scan                                          |
| ECOG Performance Status | 0-2                                                                                                                 |
| Life Expectancy         | ≥ 3 months                                                                                                          |

## **Key Laboratory Inclusion Criteria**



| Parameter                       | Value                                                                |
|---------------------------------|----------------------------------------------------------------------|
| Absolute Neutrophil Count (ANC) | ≥ 1,000/µL                                                           |
| Platelet Count                  | ≥ 75,000/µL                                                          |
| Hemoglobin                      | ≥ 8.0 g/dL                                                           |
| Total Bilirubin                 | ≤ 1.5 x Upper Limit of Normal (ULN)                                  |
| AST (SGOT) and ALT (SGPT)       | $\leq$ 2.5 x ULN (or $\leq$ 5 x ULN if liver metastases are present) |
| Creatinine Clearance            | ≥ 50 mL/min (calculated by Cockcroft-Gault formula)                  |

# Experimental Protocols: Patient Screening and Enrollment

The screening and enrollment process is designed to ensure that all participants meet the eligibility criteria and can safely participate in the trial.

### **Pre-Screening**

- Initial Contact: Potential participants may be identified through physician referrals or by responding to trial announcements.[6] Initial contact is typically made via telephone or a secure online portal.[6]
- Pre-Screening Questionnaire: A pre-screening questionnaire is administered to gather basic
  information, including age, diagnosis, prior treatments, and current health status.[7] This
  initial step helps to quickly identify individuals who are clearly ineligible, minimizing the
  burden on both the patient and the clinical site.

## **Screening Visit**

Patients who pass the pre-screening will be scheduled for a comprehensive screening visit at the clinical trial site.



- Informed Consent: The first and most critical step of the screening visit is obtaining written
  informed consent.[8] The investigator or a qualified designee will explain all aspects of the
  clinical trial, including potential risks and benefits, and answer any questions the patient may
  have.
- Medical History and Physical Examination: A complete medical history is taken, and a thorough physical examination is performed, including measurement of vital signs, height, and weight.[8]
- Performance Status Assessment: The Eastern Cooperative Oncology Group (ECOG)
   performance status will be determined.[9]
- Laboratory Assessments: Blood and urine samples are collected for a comprehensive panel of tests as outlined in the inclusion criteria table.[8]
- Imaging: Radiographic assessments, typically a CT scan, are performed to confirm and measure the extent of the disease.[10]
- Electrocardiogram (ECG): A 12-lead ECG is performed to assess cardiac function.
- Biopsy: In some cases, a recent tumor biopsy may be required to confirm the histological diagnosis.

### **Eligibility Review**

All screening data is meticulously reviewed by the principal investigator and the clinical trial team to confirm that the patient meets all inclusion criteria and none of the exclusion criteria. This process is documented in the patient's research record.

#### **Enrollment**

Once a patient is confirmed to be eligible, they are formally enrolled in the clinical trial and scheduled to begin treatment with **BI-1230**.

#### **Enrollment Workflow**

The following diagram illustrates the logical flow of the patient screening and enrollment process.





Click to download full resolution via product page

Caption: Workflow for patient screening and enrollment in the BI-1230 clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. B-cell receptor signaling as a driver of lymphoma development and evolution [cancer.fr]
- 2. b-cell-receptor-signaling-as-a-driver-of-lymphoma-development-and-evolution Ask this paper | Bohrium [bohrium.com]
- 3. B-cell receptor signaling as a driver of lymphoma development and evolution PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Trial Eligibility Criteria ASCO [asco.org]
- 5. Frontiers | Role of Specific B-Cell Receptor Antigens in Lymphomagenesis [frontiersin.org]
- 6. genesisresearchservices.com [genesisresearchservices.com]
- 7. onestudyteam.com [onestudyteam.com]
- 8. trialmed.com [trialmed.com]
- 9. centerwatch.com [centerwatch.com]
- 10. pnas.org [pnas.org]
- To cite this document: BenchChem. [Application Notes and Protocols for BI-1230 Clinical Trial Enrollment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666951#bi-1230-clinical-trial-inclusion-criteria]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com